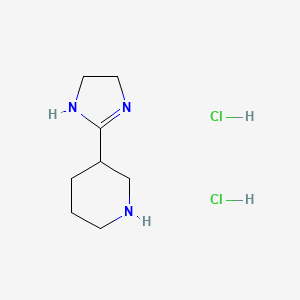

3-(4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride

Descripción

Propiedades

IUPAC Name |

3-(4,5-dihydro-1H-imidazol-2-yl)piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.2ClH/c1-2-7(6-9-3-1)8-10-4-5-11-8;;/h7,9H,1-6H2,(H,10,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPGIRWBWKMWEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis protocols that ensure high yield and purity. The process may include the use of molecular oxygen for oxidation and basic conditions for cyclization . The final product is usually obtained as a dihydrochloride salt to enhance its stability and solubility.

Análisis De Reacciones Químicas

Types of Reactions

3-(4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the imidazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions often involve mild temperatures and pressures to maintain the integrity of the compound .

Major Products

The major products formed from these reactions include various substituted imidazole and piperidine derivatives, which can be further utilized in different scientific applications .

Aplicaciones Científicas De Investigación

Case Studies

3.1. Anti-inflammatory Activity

Recent research has explored the anti-inflammatory properties of piperidine derivatives, including those with imidazole substitutions. For instance, compounds that inhibit NLRP3 inflammasome activation have been identified as promising candidates for treating inflammatory diseases . While direct studies on 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride are scarce, its structural characteristics suggest potential anti-inflammatory applications.

3.2. Neuropharmacological Effects

The neuropharmacological effects of related compounds have been documented in various studies, showcasing their potential as therapeutic agents for neurological disorders. For example, derivatives exhibiting antidepressant-like effects in preclinical models indicate that similar derivatives could be developed from 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride .

Data Tables

Mecanismo De Acción

The mechanism of action of 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparación Con Compuestos Similares

Key Findings and Implications

Aromatic substituents (e.g., methoxybenzyl in ) introduce planar regions for target binding but may reduce solubility.

Synthesis Complexity :

- Compound 4’s low yield (47%) and multi-day synthesis contrast with commercially available analogs (e.g., ), underscoring industrial vs. research-scale feasibility.

Therapeutic Potential: While oxymetazoline’s success suggests imidazoline derivatives have pharmacological relevance, the target compound’s specific bioactivity remains unconfirmed. Further studies on its receptor affinity are warranted.

Actividad Biológica

3-(4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride, with the CAS number 2649057-64-5, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₇Cl₂N₃

- Molecular Weight : 226.14 g/mol

- IUPAC Name : 3-(imidazolidin-2-ylidene)piperidine dihydrochloride

- Physical Form : Powder

- Purity : ≥95% .

Biological Activity Overview

The biological activity of 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride has been investigated in various studies, revealing its potential as an antiviral and antibacterial agent.

Antiviral Activity

Research has indicated that derivatives of imidazole and piperidine structures can exhibit antiviral properties. For instance, compounds similar to 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine have shown efficacy against viruses such as HSV-1 (Herpes Simplex Virus) and other viral pathogens. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or cellular pathways critical for viral life cycles .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies demonstrated that certain piperidine derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure of the piperidine ring can be modified to enhance its bioactivity against specific bacterial strains .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Antiviral Efficacy Against HSV-1 :

- Antibacterial Screening :

- Structure-Activity Relationship (SAR) :

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship Insights

Q & A

Q. Methodological validation :

- Melting point : Determined via differential scanning calorimetry (DSC).

- Solubility : Assessed by gravimetric analysis in solvents at 25°C.

- Structural confirmation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) verify the imidazoline and piperidine moieties .

Basic: How is 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride synthesized, and what are common impurities encountered?

Answer:

Synthesis steps :

Imidazoline ring formation : Condensation of ethylenediamine with a nitrile derivative (e.g., piperidine-3-carbonitrile) under acidic conditions.

Salt formation : Reaction with HCl in ethanol to yield the dihydrochloride salt .

Q. Critical parameters :

- Temperature control : Exothermic reactions require cooling to avoid side products (e.g., over-alkylation).

- Purification : Column chromatography (silica gel, methanol/ethyl acetate) removes unreacted starting materials.

Q. Common impurities :

- Residual solvents : Ethanol or DMSO detected via GC-MS.

- Degradation products : Oxidized imidazoline derivatives identified by LC-MS .

Advanced: How can computational modeling optimize the structural design of analogs for enhanced receptor binding?

Answer:

Methodology :

Q. Case study :

- Imidazoline vs. imidazole analogs : The dihydroimidazole ring in the compound exhibits higher conformational rigidity, favoring receptor binding compared to planar imidazole derivatives .

Advanced: What experimental strategies resolve contradictions in reported biological activity data for this compound?

Answer:

Common contradictions :

- Discrepancies in IC₅₀ values for enzyme inhibition due to assay conditions (e.g., pH, buffer composition).

Q. Resolution strategies :

Standardized assays : Repeat experiments under controlled conditions (e.g., pH 7.4, 37°C).

Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding kinetics independently of enzymatic activity .

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?

Answer:

- ¹H/¹³C NMR : Assign peaks for imidazoline protons (δ 3.2–3.8 ppm) and piperidine carbons (δ 45–55 ppm).

- FT-IR : Confirm N–H stretches (3200–3400 cm⁻¹) and C=N vibrations (1640 cm⁻¹).

- HRMS : Validate molecular ion ([M+H]⁺ at m/z 234.13) and isotopic Cl patterns .

Advanced: How does crystallographic analysis using SHELX refine the compound’s 3D conformation?

Answer:

Process :

Data collection : Single-crystal X-ray diffraction (SC-XRD) at 100 K.

Refinement : SHELXL iteratively adjusts atomic coordinates and thermal parameters to minimize R-factors.

Q. Key insights :

- Torsion angles : The imidazoline ring adopts a chair conformation, stabilizing the protonated dihydrochloride form .

Advanced: What mechanistic insights explain the compound’s metal-chelating properties?

Answer:

Mechanism :

- Coordination sites : The imidazoline nitrogen and piperidine lone pairs bind transition metals (e.g., Cu²⁺, Fe³⁺).

- Experimental validation :

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:

- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin inhibition at λₑₓ 380 nm).

- Cell viability : MTT assay in HEK-293 or HepG2 cell lines.

- Controls : Include positive (e.g., EDTA for metal chelation) and negative (DMSO vehicle) controls .

Advanced: How can isotope labeling (e.g., ¹⁵N) elucidate metabolic pathways?

Answer:

Method :

Synthesis : Incorporate ¹⁵N into the imidazoline ring using labeled ethylenediamine.

Tracing : LC-MS/MS detects ¹⁵N metabolites in hepatocyte incubations.

Pathway mapping : Identify N-acetylated or oxidized metabolites .

Advanced: What statistical methods address variability in pharmacological data across studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.